

Compound Identifier: Imatinib (Gleevec®/Glivec®)

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Compound of Interest		
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This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of Imatinib, a pioneering targeted cancer therapy. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Imatinib, formerly known as STI571, represents a landmark achievement in rational drug design. Its development shifted the paradigm of cancer treatment from non-specific cytotoxic chemotherapy to highly targeted molecular therapies.

The journey began with the identification of the Philadelphia chromosome in 1960 and its association with Chronic Myeloid Leukemia (CML). This genetic translocation results in the formation of a fusion gene, BCR-ABL, which encodes a constitutively active tyrosine kinase (TK) that drives uncontrolled cell proliferation.[1][2]

In the late 1990s, a team of scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon, sought to develop a specific inhibitor for the BCR-ABL protein.[3][4] Through high-throughput screening of chemical libraries, they identified a 2-phenylaminopyrimidine compound as a lead.[3] This compound was then systematically modified to enhance its binding affinity and selectivity for the ATP-binding site of the ABL kinase, ultimately leading to the creation of Imatinib.



The clinical development was spearheaded by oncologist Dr. Brian Druker of Oregon Health & Science University. The first clinical trial commenced in 1998, yielding remarkable results. In one of the initial studies, 53 out of 54 patients who had failed previous therapies for CML experienced a restoration of normal blood counts. This unprecedented efficacy led to a fast-tracked review by the U.S. Food and Drug Administration (FDA), which granted approval for Imatinib (brand name Gleevec®) in May 2001, a mere two and a half years after the new drug application was submitted.

Mechanism of Action

Imatinib is a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases. It functions by competitively binding to the ATP-binding site of the kinase domain, thereby locking the enzyme in an inactive conformation. This prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, effectively blocking the downstream signaling cascades that lead to cellular proliferation and survival.

The primary targets of Imatinib include:

- BCR-ABL Tyrosine Kinase: The hallmark of CML. Imatinib's inhibition of BCR-ABL blocks proliferative signals and induces apoptosis in the leukemic cells.
- c-KIT Receptor Tyrosine Kinase: Mutations leading to the constitutive activation of c-KIT are
 the primary oncogenic drivers in approximately 85% of Gastrointestinal Stromal Tumors
 (GIST). Imatinib was the first effective systemic therapy for metastatic GIST.
- Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β kinases, making it effective in treating other rare cancers driven by PDGFR mutations.

While Imatinib potently inhibits these target kinases, it has a lesser effect on other tyrosine kinases, such as members of the Src family. Normal cells can typically continue to function despite the inhibition of ABL kinase because they have redundant signaling pathways, whereas cancer cells often exhibit a strong dependence on the specific oncogenic kinase, a phenomenon known as "oncogene addiction."

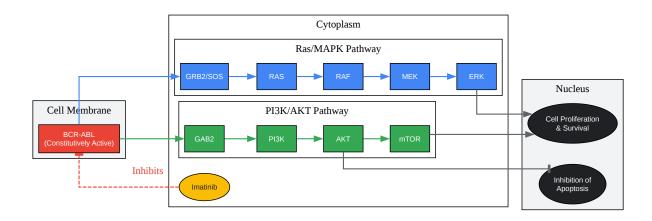
Key Signaling Pathways



Imatinib exerts its therapeutic effect by interrupting key signaling pathways essential for tumor cell growth and survival.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein activates a multitude of downstream pathways that promote cell cycle progression and inhibit apoptosis. Imatinib blocks the initial autophosphorylation of BCR-ABL, preventing the activation of these cascades. Key downstream pathways include the Ras/MAPK pathway, which controls proliferation, and the PI3K/AKT/mTOR pathway, a central regulator of cell survival.



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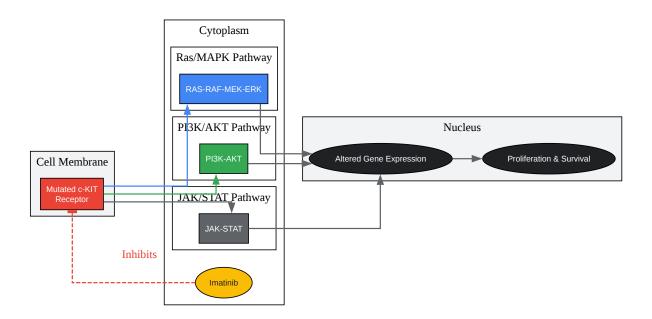
BCR-ABL signaling cascade and the inhibitory action of Imatinib.

c-KIT Signaling Pathway

In GIST, ligand-independent, constitutive activation of the c-KIT receptor tyrosine kinase is the key pathogenic event. Binding of its ligand, Stem Cell Factor (SCF), normally causes receptor dimerization and activation. Mutated c-KIT is permanently active, leading to uncontrolled signaling through pathways like PI3K/AKT and MAPK, driving cell growth and survival. Imatinib



binds to the ATP-binding pocket of the mutated c-KIT, stabilizing its inactive state and halting downstream signaling.



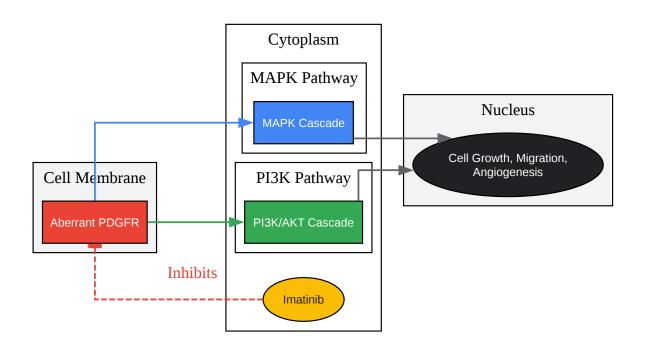
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Mutated c-KIT signaling pathway in GIST and its inhibition by Imatinib.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play roles in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling through activating mutations or overexpression is implicated in various malignancies. Similar to its action on BCR-ABL and c-KIT, Imatinib inhibits the kinase activity of aberrant PDGFRs, blocking downstream signal transduction through the MAPK and PI3K pathways.





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PDGFR signaling pathway and its inhibition by Imatinib.

Quantitative Data Summary

In Vitro Inhibitory Activity

Cell Line	IC50 (μM)	Reference
Ba/F3	~0.25	
Ba/F3	~0.25	
Ba/F3	~0.25	
GIST Cells	Varies by mutation	_
Various	Varies by cell type	-
	Ba/F3 Ba/F3 Ba/F3 GIST Cells	Ba/F3 ~0.25 Ba/F3 ~0.25 Ba/F3 ~0.25 GIST Cells Varies by mutation

 IC_{50} values represent the concentration of Imatinib required to inhibit 50% of the kinase activity in vitro.



Pharmacokinetic Properties

Parameter	Value
Bioavailability	~98%
Time to C _{max}	2-4 hours
Protein Binding	~95%
Metabolism	Primarily via CYP3A4 to an active metabolite (CGP74588)
Elimination Half-Life	Imatinib: ~18 hours; Active Metabolite: ~40 hours

Key Clinical Trial Results (IRIS Study)

The International Randomized Study of Interferon and STI571 (IRIS) was a landmark Phase III trial for newly diagnosed CML patients.

Outcome (at 5 years)	lmatinib Arm	Interferon-α + Cytarabine Arm
Estimated Overall Survival	89.4%	Not Applicable (High Crossover)
Freedom from Progression to Advanced Phase	93%	Not Applicable
Complete Hematologic Response	98%	69% (pre-crossover)
Major Cytogenetic Response	92%	22% (pre-crossover)
Complete Cytogenetic Response	87%	7% (pre-crossover)

Data from the 5-year follow-up of the IRIS trial. Due to high rates of crossover from the interferon arm to the Imatinib arm (69%), long-term comparative data is limited.



Mechanisms of Resistance

Despite the profound efficacy of Imatinib, resistance can develop, particularly in patients with advanced disease. Mechanisms of resistance are broadly classified as BCR-ABL dependent or independent.

• BCR-ABL Dependent:

- Point Mutations: The most common mechanism involves point mutations within the ABL kinase domain that either directly impair Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib binds poorly. Over 25 different mutations have been identified in CML patients.
- Gene Amplification: Increased production of the BCR-ABL protein through amplification of the BCR-ABL gene can overcome the inhibitory effects of standard doses of Imatinib.

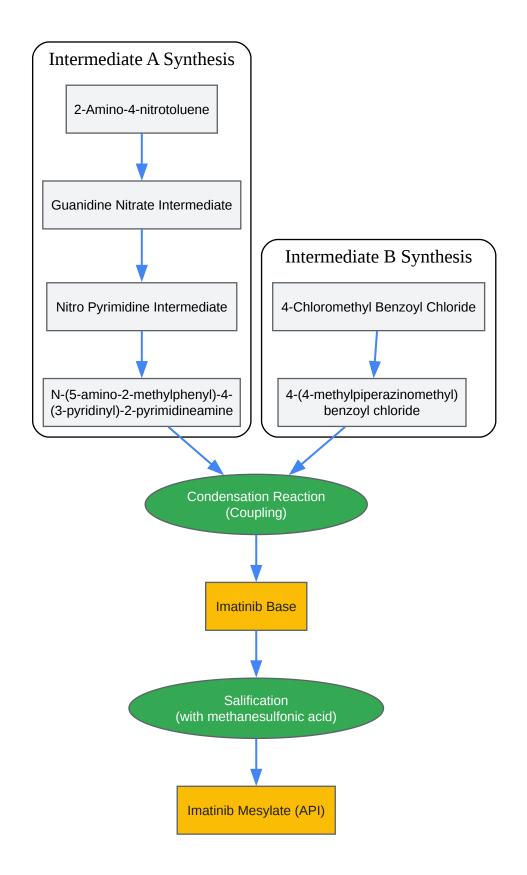
BCR-ABL Independent:

- Drug Efflux: Overexpression of drug transporters, such as the multidrug resistance protein 1 (MDR1), can increase the efflux of Imatinib from the cancer cell, reducing its intracellular concentration.
- Activation of Alternative Pathways: Cancer cells can develop resistance by activating other signaling pathways (e.g., involving Src family kinases) that bypass the need for BCR-ABL signaling.

Synthesis and Experimental Protocols Chemical Synthesis Workflow

Several synthetic routes for Imatinib have been developed. A common convergent synthesis approach involves the condensation of two key intermediates.





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A generalized workflow for the chemical synthesis of Imatinib Mesylate.



Experimental Protocol: In Vitro Kinase Inhibition Assay (Conceptual)

This protocol outlines the general steps for determining the IC_{50} of Imatinib against the BCR-ABL kinase using a cell-free assay format.

- · Reagents and Materials:
 - Recombinant human ABL kinase domain.
 - Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue).
 - Adenosine-5'-triphosphate (ATP).
 - Imatinib stock solution (in DMSO).
 - Assay buffer (containing MgCl₂, MnCl₂, DTT).
 - Kinase reaction plates (e.g., 384-well microplates).
 - Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC) for a LANCE® Ultra TR-FRET assay.

Procedure:

1. Compound Dilution: Prepare a serial dilution of Imatinib in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.

2. Kinase Reaction:

- Add a fixed amount of the ABL kinase enzyme to each well of the microplate.
- Add the diluted Imatinib or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.



• Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

3. Detection:

- Stop the reaction by adding EDTA.
- Add the detection reagents (Eu-anti-pY antibody and SA-APC).
- Incubate in the dark to allow for antibody-antigen binding.
- 4. Data Acquisition: Read the plate on a time-resolved fluorescence reader, measuring the ratio of emissions at 665 nm (APC) and 615 nm (Europium). The TR-FRET signal is proportional to the amount of phosphorylated substrate.
- Data Analysis:
 - Calculate the percent inhibition for each Imatinib concentration relative to the vehicle control.
 - 2. Plot the percent inhibition against the logarithm of the Imatinib concentration.
 - 3. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

Imatinib was a transformative agent in oncology, validating the principle of targeted therapy and dramatically improving the prognosis for patients with CML and GIST. Its development from the identification of a molecular target to the rational design of a specific inhibitor serves as a model for modern drug discovery. While the emergence of resistance remains a clinical challenge, the success of Imatinib has paved the way for second and third-generation tyrosine kinase inhibitors and continues to inspire the development of novel targeted agents for a wide range of diseases.

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